[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
Description
The compound [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a thiazole-based derivative featuring a 4-phenyl-substituted thiazole core linked to a 2-chloropyridine-3-carboxylate ester via a carbamoyl-methyl bridge.
Properties
Molecular Formula |
C17H12ClN3O3S |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C17H12ClN3O3S/c18-15-12(7-4-8-19-15)16(23)24-9-14(22)21-17-20-13(10-25-17)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21,22) |
InChI Key |
PZYCVTQMWKZRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, characterization, and biological activity based on diverse research findings.
Synthesis and Characterization
The synthesis of thiazole derivatives typically involves reactions such as amination and condensation. The specific compound can be synthesized through a multi-step process involving the reaction of 2-chloropyridine-3-carboxylic acid with 4-phenyl-1,3-thiazole-2-carbonyl chloride in the presence of appropriate solvents and catalysts. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that thiazole derivatives demonstrated a twofold to sixteenfold increase in antibacterial effects compared to standard antibiotics like Oxytetracycline .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | TBD | Staphylococcus aureus, E. coli |
| Oxytetracycline | 15.6 | Various strains |
Antitumor Activity
The potential antitumor activity of thiazole derivatives has also been highlighted in various studies. For example, compounds with similar structures have shown promising results against a range of cancer cell lines in vitro. In one study, thiazole derivatives exhibited IC50 values in the micromolar range against several tumor types . The mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation.
Case Studies
-
Antimicrobial Assessment
A study assessed the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as effective alternatives . -
Anticancer Screening
Another investigation involved testing thiazole-based compounds against a panel of cancer cell lines derived from various human cancers. Notably, some compounds displayed high affinity for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, with IC50 values as low as 0.41 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or substituents on the phenyl group can significantly influence both antimicrobial and anticancer activities. Electron-donating groups generally enhance activity compared to electron-withdrawing groups .
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing thiazole and pyridine moieties exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to inhibit tumor cell proliferation. For instance, compounds similar to [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Thiazole-containing compounds are known for their antibacterial and antifungal properties. Studies have reported that these compounds can disrupt microbial cell membranes or inhibit essential enzymes, making them potential candidates for new antimicrobial agents .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as xanthine oxidase and ribonucleotide reductase, which are crucial in nucleic acid metabolism and oxidative stress pathways . Inhibition of these enzymes can lead to therapeutic effects in conditions like gout and cancer.
Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
Another study focused on the synthesis of thiazole derivatives and their evaluation against bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria, highlighting their potential use in developing new antibiotics .
Comparative Data Table
| Property | [(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | Similar Compounds |
|---|---|---|
| Synthesis Method | Multi-step organic synthesis | Various methods |
| Antitumor Activity | Induces apoptosis in cancer cells | Yes |
| Antimicrobial Activity | Effective against Gram-positive bacteria | Yes |
| Enzyme Inhibition | Inhibits xanthine oxidase and ribonucleotide reductase | Yes |
| Clinical Trials | Not yet conducted | Ongoing for related compounds |
Comparison with Similar Compounds
Data Tables: Comparative Analysis
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
